Methyl 4-[(4-ethylphenoxy)methyl]benzoate
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Overview
Description
“Methyl 4-[(4-ethylphenoxy)methyl]benzoate” is a research chemical with the CAS number 438531-22-7 . It has a molecular weight of 270.32 and a molecular formula of C17H18O3 . The IUPAC name for this compound is "methyl 4-[(4-ethylphenoxy)methyl]benzoate" .
Molecular Structure Analysis
The molecular structure of “Methyl 4-[(4-ethylphenoxy)methyl]benzoate” consists of 17 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The structure is characterized by the presence of an ester functional group, a benzene ring, and an ethyl group .Physical And Chemical Properties Analysis
“Methyl 4-[(4-ethylphenoxy)methyl]benzoate” has a molecular weight of 270.32 . The compound is predicted to have a boiling point of 399.6±30.0 ℃ and a density of 1.104±0.06 g/cm3 .properties
IUPAC Name |
methyl 4-[(4-ethylphenoxy)methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-13-6-10-16(11-7-13)20-12-14-4-8-15(9-5-14)17(18)19-2/h4-11H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFMDHNDDSKTNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-ethylphenoxy)methyl]benzoate |
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